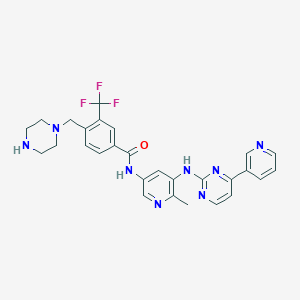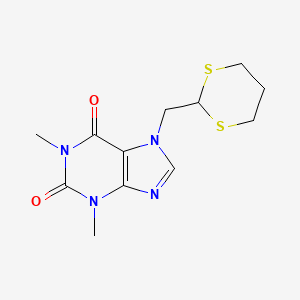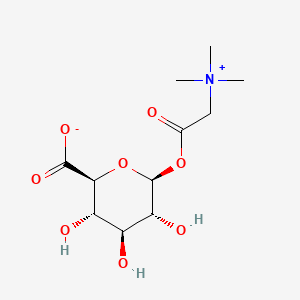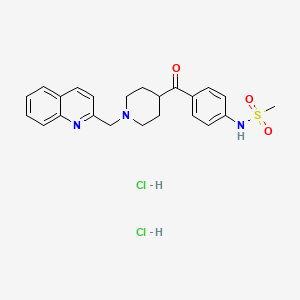
Methanesulfonamide, N-(4-((1-(2-quinolinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonamide, N-(4-((1-(2-quinolinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline moiety, a piperidine ring, and a methanesulfonamide group. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-((1-(2-quinolinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . The piperidine ring is often introduced through a reductive amination process, where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
化学反応の分析
Types of Reactions
Methanesulfonamide, N-(4-((1-(2-quinolinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions include quinoline N-oxide, substituted quinoline derivatives, and various sulfonamide analogs .
科学的研究の応用
Methanesulfonamide, N-(4-((1-(2-quinolinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of Methanesulfonamide, N-(4-((1-(2-quinolinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death . The piperidine ring enhances the compound’s binding affinity to its targets, while the methanesulfonamide group contributes to its solubility and stability . The compound’s effects are mediated through various pathways, including the inhibition of key enzymes and the induction of apoptosis in cancer cells .
類似化合物との比較
Methanesulfonamide, N-(4-((1-(2-quinolinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride can be compared with other similar compounds, such as:
Quinoline Derivatives: These compounds share the quinoline moiety and exhibit similar biological activities, including antimicrobial and anticancer properties.
Piperidine Derivatives: Compounds with a piperidine ring are known for their pharmacological effects, such as analgesic and antipsychotic activities.
Sulfonamide Derivatives: These compounds are widely used as antibiotics and exhibit a broad spectrum of biological activities.
The uniqueness of this compound lies in its combination of these three functional groups, which confer a unique set of properties and applications .
特性
CAS番号 |
113559-80-1 |
|---|---|
分子式 |
C23H27Cl2N3O3S |
分子量 |
496.4 g/mol |
IUPAC名 |
N-[4-[1-(quinolin-2-ylmethyl)piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrochloride |
InChI |
InChI=1S/C23H25N3O3S.2ClH/c1-30(28,29)25-20-9-7-18(8-10-20)23(27)19-12-14-26(15-13-19)16-21-11-6-17-4-2-3-5-22(17)24-21;;/h2-11,19,25H,12-16H2,1H3;2*1H |
InChIキー |
MGKSLDGGQUGJNY-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC3=NC4=CC=CC=C4C=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-but-2-enedioic acid;[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethyl] propanoate;trihydrate](/img/structure/B12761905.png)


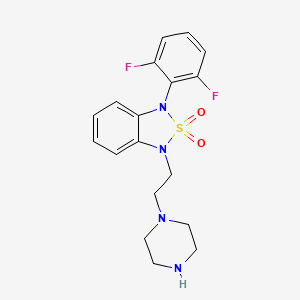



![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]-](/img/structure/B12761953.png)
